molecular formula C12H15Cl2N B2868821 3-(4-chlorophenyl)cyclohex-2-en-1-amine hydrochloride CAS No. 2126162-35-2

3-(4-chlorophenyl)cyclohex-2-en-1-amine hydrochloride

Cat. No.: B2868821
CAS No.: 2126162-35-2
M. Wt: 244.16
InChI Key: MIEIDULTIHRWOJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)cyclohex-2-en-1-amine hydrochloride is a cyclohexene-based amine hydrochloride derivative featuring a 4-chlorophenyl substituent. Its molecular formula is C₁₂H₁₅Cl₂N with a molecular weight of 244.17 g/mol and a purity of 95% . The CAS registry number 1909337-47-8 corresponds to its hydrochloride salt form .

Properties

IUPAC Name

3-(4-chlorophenyl)cyclohex-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10;/h4-8,12H,1-3,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEIDULTIHRWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C(C1)C2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3,4,5,6-tetrahydro-[1,1’-biphenyl]-3-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorophenylboronic acid with a suitable cyclohexanone derivative under palladium-catalyzed conditions to form the biphenyl structure. This intermediate is then subjected to amination reactions to introduce the amine group, followed by hydrochloride salt formation to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The process may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3,4,5,6-tetrahydro-[1,1’-biphenyl]-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various oxidizing agents like potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in the synthesis of pharmaceuticals and other chemical entities .

Scientific Research Applications

4’-Chloro-3,4,5,6-tetrahydro-[1,1’-biphenyl]-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Serves as a precursor in the development of drugs for treating various diseases, including cancer and autoimmune disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-3,4,5,6-tetrahydro-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate biochemical pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting antitumor activity .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes References
3-(4-Chlorophenyl)cyclohex-2-en-1-amine HCl C₁₂H₁₅Cl₂N 244.17 Cyclohexene ring, 4-chlorophenyl, amine HCl Potential enhanced rigidity and stability
3-(4-Chlorophenyl)cyclohexan-1-amine HCl C₁₂H₁₇Cl₂N 246.18 Saturated cyclohexane, 4-chlorophenyl, amine HCl Increased flexibility; altered bioavailability
2-(4-Chlorophenyl)cycloheptan-1-amine HCl C₁₃H₁₉Cl₂N 259.74* Cycloheptane ring, larger ring size Broader conformational possibilities
Methoxmetamine (C₁₄H₁₉NO₂) C₁₄H₁₉NO₂ 233.30 Cyclohexanone, methoxyphenyl, methylamino Analgesic and local anesthetic properties
3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one C₁₆H₁₇ClO 260.59* Cyclohexenone, ethenyl, dimethyl groups Anti-inflammatory and analgesic activities

*Calculated based on molecular formula where explicit data were unavailable.

Key Comparisons

3-(4-Chlorophenyl)cyclohexan-1-amine HCl
  • Structural Difference : Saturated cyclohexane ring vs. cyclohexene in the target compound.
  • The saturated analog may exhibit higher solubility in nonpolar environments .
2-(4-Chlorophenyl)cycloheptan-1-amine HCl
  • Structural Difference : Seven-membered cycloheptane ring vs. six-membered cyclohexene.
  • Implications : The larger ring size permits distinct conformational states, which could modulate interactions with biological targets (e.g., GPCRs or transporters) .
Methoxmetamine
  • Structural Difference: Cyclohexanone core with methoxy and methylamino substituents vs. chlorophenyl-cyclohexene-amine.
  • Implications : The ketone group enhances polarity, likely reducing blood-brain barrier permeability compared to the amine hydrochloride. Methoxmetamine’s reported analgesic effects suggest divergent mechanistic pathways .
3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one
  • Structural Difference: Cyclohexenone core with ethenyl and dimethyl groups vs. amine hydrochloride.
  • Implications: The conjugated enone system may stabilize interactions with enzymes (e.g., cyclooxygenase), aligning with its anti-inflammatory applications .

Biological Activity

3-(4-Chlorophenyl)cyclohex-2-en-1-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and other therapeutic potentials, supported by various research findings.

Chemical Structure and Properties

The compound features a cyclohexene structure with a 4-chlorophenyl group and an amine functional group. Its molecular formula is C12_{12}H14_{14}ClN, and it has a CAS Number of 36646-75-0. The presence of the chlorine atom significantly influences its reactivity and biological interactions, making it a valuable candidate for various applications in organic synthesis and medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, demonstrating promising results in inhibiting growth at low concentrations.
  • Anticancer Properties : The compound has shown potential in cancer research, particularly in the inhibition of cancer cell proliferation. Studies have indicated that derivatives of similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting a need for further exploration of its analogs .
  • Mechanism of Action : The mechanism by which 3-(4-chlorophenyl)cyclohex-2-en-1-amine exerts its biological effects involves interaction with specific molecular targets, potentially acting as an inhibitor or modulator of certain enzymes or receptors. Ongoing research aims to elucidate these pathways further .

Antimicrobial Studies

A study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity compared to standard antibiotics .

Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus12.4Ciprofloxacin (2)
Escherichia coli16.5Ciprofloxacin (2)

Anticancer Activity

In vitro studies have demonstrated that compounds structurally related to 3-(4-chlorophenyl)cyclohex-2-en-1-amine exhibit moderate to high cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50_{50} values ranged from 50 µM to 100 µM, indicating a potential role in cancer treatment .

Comparative Analysis with Similar Compounds

The unique chlorophenyl group in 3-(4-chlorophenyl)cyclohex-2-en-1-amine differentiates it from similar compounds such as:

Compound Biological Activity
3-(4-bromophenyl)cyclohex-2-en-1-oneModerate antibacterial
3-(4-fluorophenyl)cyclohex-2-en-1-oneAnticancer properties
3-(4-methylphenyl)cyclohex-2-en-1-oneWeak antibacterial

These comparisons suggest that the presence of chlorine may enhance the biological activity of this compound relative to its analogs .

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